molecular formula C11H22N2O2 B7985241 N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7985241
M. Wt: 214.30 g/mol
InChI Key: DSMLALHSXRRYRT-LLVKDONJSA-N
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Description

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a hydroxyethyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide.

    Acetamide Formation: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.

Major Products

    Oxidation: Formation of N-Ethyl-N-[®-1-(2-oxoethyl)-piperidin-3-yl]-acetamide.

    Reduction: Formation of N-Ethyl-N-[®-1-(2-aminoethyl)-piperidin-3-yl]-acetamide.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the piperidine ring can interact with receptors or enzymes. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
  • N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-propionamide
  • N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-butyramide

Uniqueness

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the acetamide group contributes to its stability and potential biological activity.

Biological Activity

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS Number: 1032684-85-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 202.31 g/mol
  • Chemical Structure : Chemical Structure

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings :

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against selected pathogens, indicating strong antibacterial activity .
  • Biofilm Inhibition : It was found to significantly inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
  • Synergistic Effects : The compound showed synergistic effects when combined with other antimicrobial agents, reducing their MICs and enhancing overall efficacy .

Cytotoxicity and Safety Profile

The safety profile of this compound has also been assessed through hemolytic activity tests. Results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety margin for potential therapeutic applications .

The biological activity of this compound can be attributed to its interaction with bacterial cell membranes and essential metabolic pathways:

  • DNA Gyrase Inhibition : this compound has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication, with IC50 values between 12.27–31.64 µM .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in folate metabolism, with IC50 values ranging from 0.52–2.67 µM, further contributing to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

Compound ModificationEffect on Activity
Hydroxyl Group AdditionIncreased antibacterial potency
Alkyl Chain VariationAltered lipophilicity and membrane penetration
Piperidine Ring SubstitutionEnhanced binding affinity to target enzymes

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant antibacterial effects against resistant strains of bacteria .
  • Potential in Drug Development : The compound is being explored as a lead candidate for developing new antimicrobial agents due to its unique mechanism of action and favorable safety profile .

Properties

IUPAC Name

N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLALHSXRRYRT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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